(6-Chloro-2-methylpyrimidin-4-yl)alanine

Description

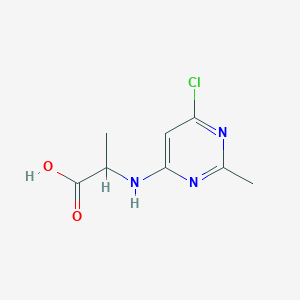

(6-Chloro-2-methylpyrimidin-4-yl)alanine is a pyrimidine derivative where a substituted pyrimidine ring (6-chloro, 2-methyl) is conjugated to the amino acid alanine. This compound combines the structural features of pyrimidines—a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3—with the biochemical functionality of alanine, a non-polar amino acid. For example, chlorinated pyrimidines often undergo reactions with amines or amino acids under controlled conditions to form stable adducts .

The chloro and methyl substituents on the pyrimidine ring enhance electrophilicity at the 4-position, facilitating reactions with nucleophiles like the amino group of alanine. Such modifications are common in medicinal chemistry to optimize bioavailability and target binding .

Properties

IUPAC Name |

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-4(8(13)14)10-7-3-6(9)11-5(2)12-7/h3-4H,1-2H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPYRNBDSZMSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

(6-Chloro-2-methylpyrimidin-4-yl)alanine has been investigated for its role as a bioactive molecule in the development of pharmaceuticals. It is often studied for its interactions with proteins and enzymes, particularly in the context of cancer treatment.

Case Study: Src/Abl Kinase Inhibition

One notable application is its use as a dual Src/Abl kinase inhibitor. Research has shown that derivatives of this compound exhibit potent antitumor activity in preclinical assays. For instance, the compound BMS-354825, which incorporates this compound, demonstrated significant efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth .

Protein Engineering

The incorporation of this compound into protein structures has been explored to enhance the properties of artificial metalloenzymes. This compound can be used to modify the catalytic activity of proteins, leading to improved enzyme efficiency and selectivity.

Research Findings

Recent studies have focused on using this compound to design artificial metalloenzymes capable of catalyzing stereoselective reactions. For example, researchers synthesized novel copper-based artificial metalloenzymes that utilize this compound as a scaffold for achieving high enantioselectivity in chemical reactions .

Target Identification in Drug Development

This compound has also been utilized in methodologies aimed at identifying target proteins for bioactive molecules. This is crucial for understanding the mechanisms of action of various drugs and optimizing their therapeutic profiles.

Innovative Techniques

Techniques such as POST-IT (Proteomics-based Optimization of Small Molecule Target Identification Technology) have been employed to uncover new binding targets for compounds like dasatinib and hydroxychloroquine. These methods leverage this compound to enhance the specificity and efficiency of target identification in live cells .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound are pivotal in drug design. By modifying the structure of this compound, researchers can assess how changes affect biological activity, leading to the development of more effective drugs.

Data Table: SAR Findings

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares (6-Chloro-2-methylpyrimidin-4-yl)alanine with key pyrimidine derivatives from the evidence, focusing on substituents and similarity scores (calculated based on structural overlap):

| Compound Name | CAS Number | Substituents | Similarity Score | Key Features |

|---|---|---|---|---|

| This compound | Not provided | 6-Cl, 2-CH₃, alanine conjugate | Reference (1.00) | Amino acid conjugation enhances solubility and potential bioactivity. |

| 6-Chloro-2-methylpyrimidin-4-amine | 1749-68-4 | 6-Cl, 2-CH₃, 4-NH₂ | 0.88 | Lacks alanine moiety; simpler structure. |

| 6-Chloro-N,N-dimethylpyrimidin-4-amine | 31058-83-0 | 6-Cl, 4-N(CH₃)₂ | 0.86 | Dimethylamino group increases hydrophobicity. |

| 4-Chloro-6-hydrazinopyrimidine | 5767-35-1 | 4-Cl, 6-NHNH₂ | 0.86 | Hydrazine group enables chelation or coordination chemistry. |

| 4-Amino-6-chloro-5-methylpyrimidine | 14394-56-0 | 4-NH₂, 6-Cl, 5-CH₃ | 0.84 | Methyl at position 5 sterically hinders substitution. |

Key Observations :

Physicochemical Properties

- Hydrogen Bonding: Pyrimidines with amino or hydroxyl groups (e.g., 4-Chloro-6-methoxypyrimidin-2-amine) form extensive hydrogen-bonded networks, enhancing crystallinity . In contrast, the methyl group in the target compound may reduce polarity, increasing membrane permeability.

- Stability : Chlorinated pyrimidines are generally stable under physiological conditions, but the alanine conjugate may introduce hydrolytic sensitivity at extreme pH .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the nucleophilic substitution of chlorine atoms on a 4,6-dichloro-2-methylpyrimidine core with an amino acid derivative, specifically alanine or its protected forms. This approach leverages the electrophilic nature of the chloropyrimidine and the nucleophilicity of the amino group of alanine.

Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloro-2-methylpyrimidine

- Starting Material : 4,6-Dichloro-2-methylpyrimidine is the key electrophilic precursor.

- Nucleophile : The amino group of alanine or an alanine derivative (e.g., Fmoc-protected alanine).

- Reaction Conditions : Typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), often in the presence of a base like potassium tert-butoxide to deprotonate the amino group and enhance nucleophilicity.

- Temperature : Elevated temperatures (e.g., 60–120 °C) are used to facilitate substitution.

- Outcome : Selective substitution at the 4-position chlorine atom, yielding (6-chloro-2-methylpyrimidin-4-yl)alanine derivatives.

This method is supported by analogous syntheses where 4,6-dichloropyrimidines undergo substitution with various amines to form pyrimidine-amino acid conjugates.

Coupling with Protected Alanine Derivatives

To avoid side reactions and racemization, alanine is often used in a protected form, such as Fmoc- or Boc-protected alanine:

- Coupling Agent : Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or more modern coupling agents (e.g., HATU, EDC) facilitate amide bond formation.

- Additives : Oxyma or hydroxybenzotriazole (HOBt) are used to suppress racemization.

- Solvent : Commonly tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction : The protected alanine is coupled to the pyrimidine amine intermediate, forming the desired amide linkage.

- Deprotection : Subsequent removal of protecting groups under acidic or basic conditions yields the free this compound.

This approach is analogous to the synthesis of dasatinib analogues involving coupling of pyrimidine derivatives with Fmoc-protected amino acids.

Avoidance of Racemization

- Racemization at the chiral center of alanine during coupling is a known challenge.

- Strategies to minimize racemization include:

Purification and Characterization

- Purification : Typically achieved by recrystallization or chromatographic methods (e.g., silica gel column chromatography).

- Characterization :

- NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern and the integrity of the alanine moiety.

- Mass Spectrometry (MS) : Confirms molecular weight.

- Infrared Spectroscopy (IR) : Identifies functional groups such as NH and CO.

- Melting Point : Provides purity assessment.

Summary Table of Preparation Methods

Research Findings and Optimization

- The nucleophilic substitution route is favored for its regioselectivity and ability to retain stereochemistry when using protected amino acids.

- Racemization is a significant concern during peptide coupling; thus, the choice of coupling agents and reaction conditions is critical.

- Recent studies emphasize the use of additives like oxyma and mild conditions to preserve enantiomeric purity.

- Alternative synthetic routes involving direct substitution on chloropyrimidines have been demonstrated to be racemization-free, offering diastereomerically pure products.

- Reaction monitoring by NMR and mass spectrometry is essential to optimize yields and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (6-Chloro-2-methylpyrimidin-4-yl)alanine?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) between halogenated pyrimidine precursors and alanine derivatives. For example, 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline can react with benzaldehyde derivatives under palladium catalysis, followed by purification via HPLC . Electrochemical reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides has also been explored, with reaction efficiency influenced by substituent electronic effects . Key steps include LCMS validation (e.g., m/z 245 [M+H]+) and chromatographic purification .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS/HPLC : Confirms molecular weight (e.g., m/z 245 [M+H]+) and purity (retention time 0.75 minutes under SQD-FA05 conditions) .

- X-ray crystallography : Resolves crystal structure parameters (e.g., mean σ(C–C) = 0.003 Å, R factor = 0.040) using SHELX software for refinement .

- HRMS : Validates exact mass (e.g., calculated m/z 270.1606 vs. observed 270.1599) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cross-coupling syntheses of pyrimidine-alanine conjugates?

- Methodological Answer :

- Catalyst Screening : Test palladium/ligand systems (e.g., Pd(OAc)₂ with XPhos) to enhance coupling efficiency.

- Solvent/Base Optimization : Use polar aprotic solvents (DMF, DMSO) with non-nucleophilic bases (Cs₂CO₃) to minimize side reactions.

- Electrochemical Methods : Adjust electrode potentials and aryl halide substituents to modulate reactivity, as electron-withdrawing groups on pyrimidines improve coupling rates .

Q. How should researchers address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate kinase inhibition (e.g., Src/Abl) using fluorescence polarization and radiometric assays to rule out assay-specific artifacts .

- Purity Verification : Re-analyze compounds via HPLC and NMR to exclude impurities (>95% purity threshold).

- Structural Analog Testing : Compare activity across analogs (e.g., 6-chloro-2-trifluoromethyl variants) to isolate substituent effects .

Q. What strategies are recommended for resolving crystallographic challenges in pyrimidine derivatives?

- Methodological Answer :

- Cryo-Crystallography : Use low-temperature (e.g., 100 K) data collection to improve diffraction quality.

- SHELX Refinement : Apply iterative cycles of structure solution (SHELXD) and refinement (SHELXL) with restraints for disordered groups .

- Hirshfeld Surface Analysis : Map intermolecular interactions to validate packing arrangements .

Q. How can safety and waste management protocols be tailored for halogenated pyrimidine synthesis?

- Methodological Answer :

- Waste Segregation : Separate chlorinated byproducts (e.g., 4-chloro-6-fluorophenyl intermediates) from organic solvents for specialized disposal .

- PPE and Engineering Controls : Use fume hoods, nitrile gloves, and respirators during synthesis. Monitor air quality for volatile chlorinated compounds.

- Neutralization Protocols : Treat acidic/basic waste with buffered solutions (e.g., NaHCO₃ for HCl byproducts) prior to disposal .

Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing multivariate data in structure-activity relationship (SAR) studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.